molecular formula C7H7N5S B3038211 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 80809-37-6

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3038211
CAS RN: 80809-37-6
M. Wt: 193.23 g/mol
InChI Key: QBQOSTNDZHXSKB-UHFFFAOYSA-N
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Description

“4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It is a derivative of 1,2,4-triazole, which is a class of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Other methods may involve the use of dl-malic acid under microwave (MW) irradiation .


Molecular Structure Analysis

The molecular structure of “4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Anti-Inflammatory Agents

The synthesis of 4-amino-5-(pyridin-2(3)-yl)-1,2,4-triazole (4H)-3-ylthio acetamide derivatives has been explored as potential anti-inflammatory substances . These compounds show promise in modulating inflammatory responses, which is crucial for managing conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

Anti-Fibrosis Activity

In screening experiments, some derivatives of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol displayed better anti-fibrosis activity than existing drugs like Pirfenidone . Targeting fibrosis is essential for preventing tissue scarring and maintaining organ function.

Hepatic Stellate Cell Modulation

Novel 2-(pyridin-2-yl) pyrimidine derivatives, including those derived from this compound, were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These cells play a crucial role in liver fibrosis, and compounds that modulate their behavior could have therapeutic implications .

Future Directions

The future directions for “4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” could involve further exploration of its potential biological activities, as well as the development of novel synthetic methods .

Mechanism of Action

properties

IUPAC Name

4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOSTNDZHXSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

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